

# physicochemical properties of 3-amino crotonic acid cinnamyl ester

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## Compound of Interest

Compound Name: 3-Amino Crotonic Acid Cinnamyl Ester

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An In-depth Technical Guide to the Physicochemical Properties of **3-Amino Crotonic Acid Cinnamyl Ester**

## Introduction

**3-Amino crotonic acid cinnamyl ester**, also known as cinnamyl 3-aminocrotonate, is a significant organic intermediate with the chemical formula  $C_{13}H_{15}NO_2$ .<sup>[1]</sup> This compound serves as a critical precursor in the synthesis of various pharmaceutical agents, most notably in the production of the fourth-generation dihydropyridine calcium channel blocker, Cilnidipine.<sup>[1]</sup> Cilnidipine is recognized for its dual-blocking action on L-type and N-type calcium channels, offering unique therapeutic benefits in the management of hypertension.<sup>[1]</sup>

The unique chemical architecture of **3-amino crotonic acid cinnamyl ester**, which combines an enamine moiety with a cinnamyl ester group, dictates its reactivity and physicochemical properties. Understanding these properties is paramount for researchers and drug development professionals to optimize synthesis protocols, ensure the stability of intermediates, and control the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the core physicochemical properties of **3-amino crotonic acid cinnamyl ester**, offering field-proven insights and detailed experimental and predictive methodologies.

## Chemical Identity and Structure

The structural and chemical identity of a molecule is the foundation upon which all its other properties are built. The following table summarizes the key identifiers for **3-amino crotonic acid cinnamyl ester**.

Identifier	Value	Reference(s)
IUPAC Name	[(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate	[1]
CAS Number	103909-86-0	[1]
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>2</sub>	[1]
Molecular Weight	217.26 g/mol	[1]
Synonyms	Cinnamyl 3-aminocrotonate, (E)-Cinnamyl 3-aminobut-2- enoate, 3-Phenylallyl 3- aminobut-2-enoate	[1]
InChI Key	GOWWDIWBLHYGMJ- GZPHBSKSSA-N	[1]
Canonical SMILES	C/C(=C/C(=O)OC/C=C/C1=CC =CC=C1)/N	[1]

The molecule's structure, featuring a conjugated system, is pivotal to its reactivity and spectral properties.

**Figure 1: 2D Structure of 3-Amino Crotonic Acid Cinnamyl Ester**

## Physicochemical Parameters

The physicochemical properties of an API intermediate are critical for process development, formulation, and understanding its biological behavior.

Property	Value	Comments and References
Physical State	White to off-white solid or pale yellow liquid	[2]
Melting Point	40 - 41 °C	Experimentally determined.[3]
Boiling Point	386.3 ± 30.0 °C (Predicted)	No experimental data is currently available.[3]
Solubility	Slightly soluble in DMSO and Methanol. Expected to be poorly soluble in water and soluble in various organic solvents like ethanol and ethyl acetate.	[3][4]
pKa	~5.3 (Predicted)	The basicity of the enamine nitrogen is reduced due to delocalization of the lone pair into the conjugated system.[3][5]
LogP	2.7 (Predicted)	Indicates moderate lipophilicity.[1]

## Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and quality control of organic compounds. While experimental spectra for **3-amino crotonic acid cinnamyl ester** are not readily available in the public domain, we can predict the key spectral features based on the analysis of its constituent parts and related structures.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the cinnamyl and aminocrotonate moieties.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale and References
~7.2-7.4	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )	The phenyl group protons will appear as a complex multiplet in the typical aromatic region. <a href="#">[6]</a> <a href="#">[7]</a>
~6.6	d	1H	=CH- (cinnamyl)	Olefinic proton on the carbon $\beta$ to the phenyl group, showing a doublet due to coupling with the adjacent olefinic proton. <a href="#">[6]</a>
~6.3	dt	1H	-CH= (cinnamyl)	Olefinic proton on the carbon $\alpha$ to the phenyl group, appearing as a doublet of triplets due to coupling with the adjacent olefinic and methylene protons. <a href="#">[6]</a> <a href="#">[8]</a>
~4.7	d	2H	O-CH <sub>2</sub> -	Methylene protons of the cinnamyl ester, deshielded by the adjacent oxygen and double bond. <a href="#">[9]</a>

~4.5	s	1H	=CH- (crotonate)	Vinyl proton of the aminocrotonate moiety, appearing as a singlet.
~4.0-5.0	br s	2H	-NH <sub>2</sub>	The amino protons are expected to be a broad singlet and their chemical shift can vary depending on solvent and concentration.
~1.9	s	3H	-CH <sub>3</sub>	Methyl group protons of the aminocrotonate moiety, appearing as a sharp singlet.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale and References
~170	C=O (ester)	Carbonyl carbon of the ester group.[10]
~160	C-NH <sub>2</sub>	Carbon attached to the amino group, significantly downfield due to the nitrogen and conjugation.
~125-136	Aromatic and Olefinic Carbons	Phenyl and vinyl carbons of the cinnamyl group.[11]
~84	=CH- (crotonate)	Vinylic carbon of the aminocrotonate moiety.
~65	O-CH <sub>2</sub> -	Methylene carbon of the cinnamyl ester.
~22	-CH <sub>3</sub>	Methyl carbon of the aminocrotonate moiety.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Rationale and References
3400-3250	Medium	N-H stretch	Characteristic stretching vibrations of the primary amine group.[12]
3100-3000	Medium	=C-H stretch	Aromatic and vinylic C-H stretching.[13]
2950-2850	Medium	-C-H stretch	Aliphatic C-H stretching of the methyl group.[13]
~1710	Strong	C=O stretch (ester)	Conjugated ester carbonyl stretching vibration.[14]
~1650	Strong	C=C stretch	Overlapping C=C stretching vibrations of the enamine and cinnamyl groups.[13]
1650-1580	Medium	N-H bend	Bending vibration of the primary amine.[12]
~1200	Strong	C-O stretch (ester)	Characteristic ester C-O stretching.[14]

## Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation	Rationale and References
217	$[M]^+$	Molecular ion peak.
117	$[C_8H_9]^+$	Tropylium ion, a common fragment from the cinnamyl group. <a href="#">[15]</a> <a href="#">[16]</a>
100	$[C_4H_6NO_2]^+$	Fragment corresponding to the aminocrotonate moiety after cleavage of the ester bond.
91	$[C_7H_7]^+$	Benzyl cation, another common fragment from the cinnamyl group. <a href="#">[15]</a> <a href="#">[16]</a>

## Reactivity and Stability

The reactivity of **3-amino crotonic acid cinnamyl ester** is dominated by the enamine functionality, which imparts nucleophilic character to the  $\beta$ -carbon. This makes it susceptible to reaction with various electrophiles.

Enamines are generally sensitive to hydrolysis, especially under acidic conditions, which can revert them to the corresponding  $\beta$ -keto ester and ammonia.[\[5\]](#) The compound is also noted to be light-sensitive, a common characteristic of dihydropyridine precursors, which can undergo oxidation upon exposure to light.[\[3\]](#)[\[16\]](#) Therefore, storage in inert, dark conditions is recommended.[\[3\]](#)

## Synthesis and Application in Drug Development

### Proposed Synthesis Protocol

The synthesis of **3-amino crotonic acid cinnamyl ester** typically involves the condensation of a  $\beta$ -keto ester with an amine. While a specific protocol for the cinnamyl ester is not widely published, a reliable procedure can be adapted from the synthesis of related alkyl esters.[\[7\]](#)[\[17\]](#)[\[18\]](#)

Reaction: Cinnamyl acetoacetate + Ammonia  $\rightarrow$  **3-Amino crotonic acid cinnamyl ester** + Water

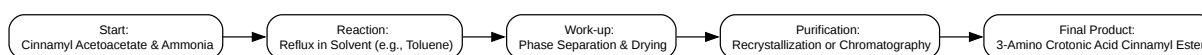


## Materials:

- Cinnamyl acetoacetate
- Aqueous ammonia (25%)
- Anhydrous organic solvent (e.g., Toluene or Isopropanol)
- Anhydrous magnesium sulfate or sodium sulfate
- Dean-Stark apparatus (optional, for azeotropic removal of water)

## Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cinnamyl acetoacetate and the organic solvent.
- Slowly add an excess of aqueous ammonia to the stirred solution at room temperature.
- Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water to gauge the reaction's progress.
- After several hours of reflux (reaction progress can be monitored by TLC), cool the mixture to room temperature.
- If a precipitate forms, it can be collected by filtration. Otherwise, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product can be purified by recrystallization or column chromatography on silica gel.

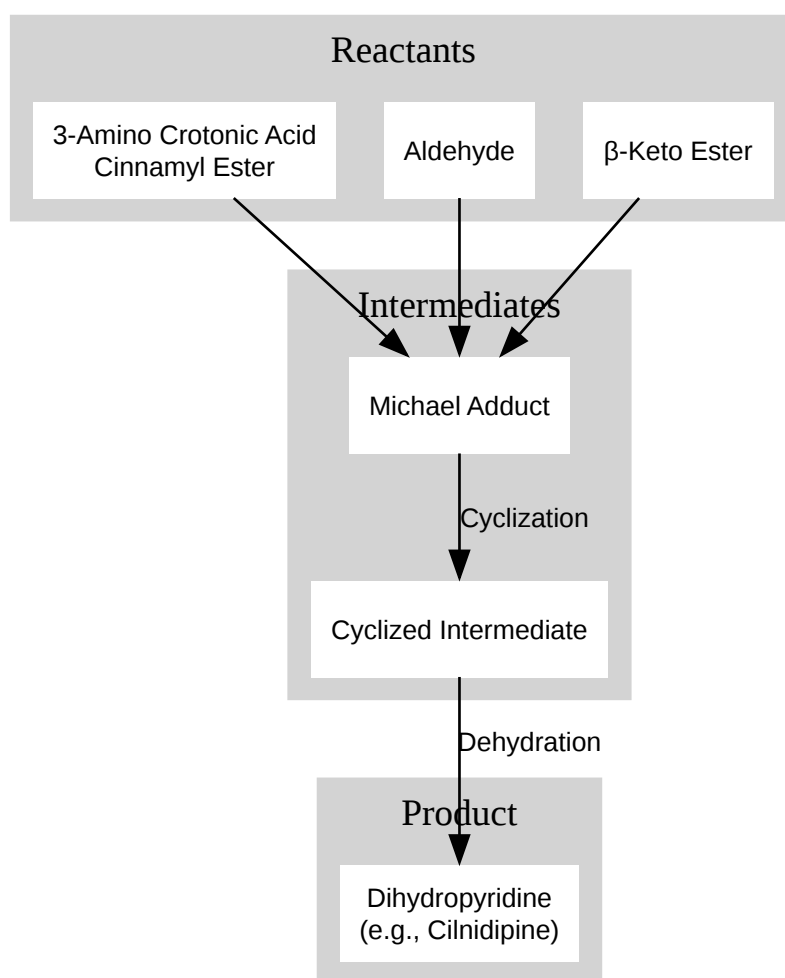


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**Figure 2:** General Synthesis Workflow

## Role in Hantzsch Dihydropyridine Synthesis

**3-Amino crotonic acid cinnamyl ester** is a key building block in the Hantzsch synthesis of dihydropyridines, a class of compounds with significant therapeutic applications, including Cilnidipine.[2][15] In this multi-component reaction, the enamine (**3-amino crotonic acid cinnamyl ester**) reacts with an aldehyde and a  $\beta$ -keto ester to form the dihydropyridine ring.



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